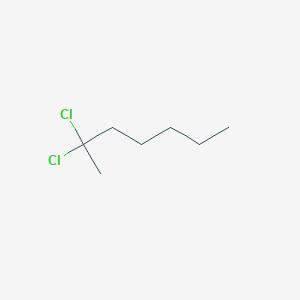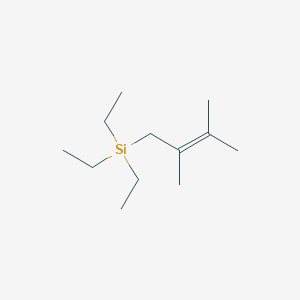![molecular formula C17H21NO2 B14481626 Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate CAS No. 64833-79-0](/img/structure/B14481626.png)
Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate is an organic compound with a complex structure that includes a cyano group, an ester group, and a substituted phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate typically involves the reaction of an aldehyde with cyanoacetic ester in the presence of a base such as piperidine. The reaction is carried out in ethanol, and the mixture is heated until a precipitate forms . This method is commonly used in laboratory settings to produce the compound in small quantities.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学研究应用
Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate exerts its effects involves interactions with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The ester group can undergo hydrolysis, releasing the active acid form of the compound. These interactions can affect cellular pathways and enzyme activities, leading to various biological effects .
相似化合物的比较
Similar Compounds
Ethyl 2-cyano-3-phenyl-2-butenoate: Similar structure but lacks the substituted phenyl ring.
Methyl 2-cyano-3-phenylprop-2-enoate: Similar ester and cyano groups but different alkyl substituent.
2-Cyano-3-(4-ethoxyphenyl)acrylic acid: Similar cyano and phenyl groups but different ester group.
Uniqueness
Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate is unique due to the presence of the 2-methylpropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to similar compounds.
属性
CAS 编号 |
64833-79-0 |
|---|---|
分子式 |
C17H21NO2 |
分子量 |
271.35 g/mol |
IUPAC 名称 |
ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate |
InChI |
InChI=1S/C17H21NO2/c1-5-20-17(19)16(11-18)13(4)15-8-6-14(7-9-15)10-12(2)3/h6-9,12H,5,10H2,1-4H3 |
InChI 键 |
RJMWRSIDLBHETN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=C(C)C1=CC=C(C=C1)CC(C)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


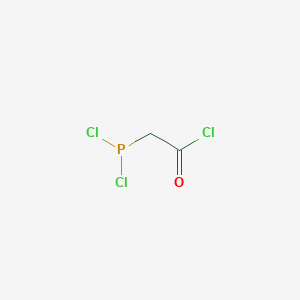
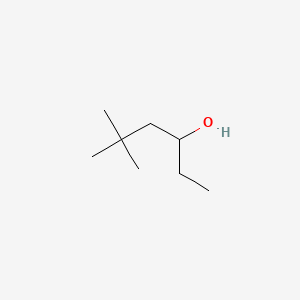
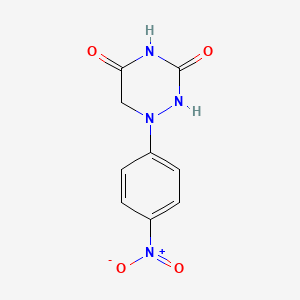
![3-[(2,5-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14481557.png)

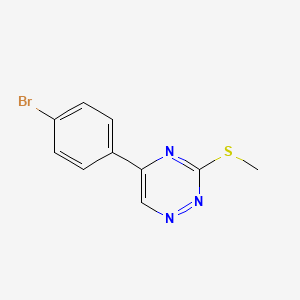
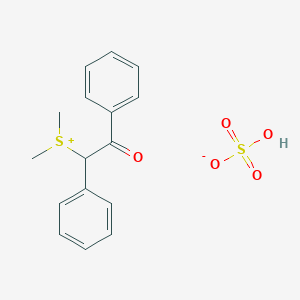
![1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane](/img/structure/B14481601.png)

![7-Phenyldispiro[2.2.4~6~.2~3~]dodeca-4,7,11-triene](/img/structure/B14481610.png)
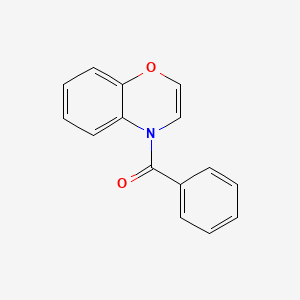
![2-Cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)-N-methylacetamide](/img/structure/B14481625.png)
